

Application of Propyl Isobutyrate as a Flavoring Agent in Food Science

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Compound of Interest

Compound Name: *Propyl isobutyrate*

Cat. No.: *B1212962*

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Application Notes

Propyl isobutyrate (FEMA No. 2936) is a widely used flavoring agent in the food industry, prized for its characteristic fruity and sweet aroma.[1][2] It is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and other regulatory bodies.[3] This ester is found naturally in some fruits and contributes to their natural flavor profiles.[4]

Flavor Profile and Sensory Characteristics: **Propyl isobutyrate** possesses a complex and desirable flavor profile, often described as fruity, sweet, and reminiscent of pineapple, apple, or other stone fruits.[1][4][5] Its organoleptic properties include notes of berry, melon, and tropical fruits.[2][6] The sweet and estery character, with juicy and ripe fruit nuances, makes it a versatile ingredient for a variety of food and beverage applications.[6] The odor is potent, with a detection threshold as low as 0.0020 ppm.[1][7] Its taste is perceived as sweet and fruity with tropical, tutti frutti, and citrusy melon notes at concentrations between 5.00 and 15.00 ppm.[8]

Applications in the Food Industry: The fruity and sweet characteristics of **propyl isobutyrate** make it a valuable component in the creation of fruit flavors for a wide range of products. It is commonly used in:

- **Beverages:** Both alcoholic and non-alcoholic beverages benefit from the addition of **propyl isobutyrate** to enhance or impart fruity notes.

- **Baked Goods:** It is utilized in baked goods to provide a sweet, fruity flavor that can complement other ingredients.
- **Confectionery:** Candies, chewing gum, and other confectionery products often incorporate **propyl isobutyrate** for its pleasant fruity taste.
- **Dairy Products:** Ice cream, yogurt, and other dairy products can be flavored with this ester to create fruity varieties.
- **Desserts:** Gelatins, puddings, and fillings can be enhanced with the sweet and fruity notes of **propyl isobutyrate**.

Regulatory Status: **Propyl isobutyrate** is listed as a GRAS substance by FEMA (FEMA No. 2936).[3] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[9] Its use in food is permitted under regulations such as 21 CFR 172.515 in the United States.[3]

Quantitative Data

The following tables summarize the available quantitative data for **propyl isobutyrate**.

Table 1: Physicochemical Properties of **Propyl Isobutyrate**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[4]
Molecular Weight	130.18 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor	Fruity, pineapple-like	[3][5]
Boiling Point	133.00 to 134.00 °C @ 760.00 mm Hg	[3]
Density	0.860-0.864 g/cm ³ (20°/20°)	[3]
Refractive Index	1.395-1.396	[3]
Solubility	Soluble in organic solvents and alcohol; insoluble in water.	[3]

Table 2: Sensory Thresholds of **Propyl Isobutyrate**

Sensory Parameter	Threshold Concentration	Reference
Odor Detection Threshold	0.0020 ppm (v/v)	[1][7]
Taste Profile	Sweet, fruity, with ripe tropical, tutti frutti and citrus melon nuances at 5.00 - 15.00 ppm.	[8]

Table 3: Reported Usage Levels of **Propyl Isobutyrate** in Food

Food Category	Average Maximum Use Level (ppm)	Reference
Baked Goods	20.0	[8]
Beverages (non-alcoholic)	6.8	[8]
Chewing Gum	Not Specified	
Hard Candy	Not Specified	
Soft Candy	Not Specified	
Gelatins and Puddings	Not Specified	
Ice Cream and Frozen Dairy	Not Specified	

Note: Comprehensive data on usage levels across all food categories is maintained by FEMA and is available upon request from their office. The publicly available information is limited.

Experimental Protocols

Protocol 1: Quantification of Propyl Isobutyrate in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of **propyl isobutyrate** in a clear beverage sample.

Materials:

- Beverage sample
- **Propyl isobutyrate** standard
- Internal standard (e.g., ethyl heptanoate)
- Dichloromethane (DCM), analytical grade
- Anhydrous sodium sulfate

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
- Headspace vials (20 mL) with magnetic screw caps and septa
- Micropipettes and syringes
- Vortex mixer
- Centrifuge

Procedure:

- Standard Preparation:
 1. Prepare a stock solution of **propyl isobutyrate** (1000 ppm) in ethanol.
 2. Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 20 ppm.
 3. Prepare an internal standard stock solution (1000 ppm) of ethyl heptanoate in ethanol. Spike each working standard and sample with the internal standard to a final concentration of 5 ppm.
- Sample Preparation (Headspace SPME):
 1. Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
 2. Add the internal standard to the vial.
 3. Seal the vial with a magnetic screw cap.
 4. Place the vial in a heating block or water bath at 40°C for 15 minutes to allow for equilibration of the volatiles in the headspace.
 5. Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

6. Retract the fiber and immediately introduce it into the GC injector for desorption.
- GC-MS Analysis:
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 250°C at 20°C/min, hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Data Analysis:
 1. Identify the peaks for **propyl isobutyrate** and the internal standard based on their retention times and mass spectra.
 2. Quantify **propyl isobutyrate** by constructing a calibration curve of the peak area ratio (**propyl isobutyrate**/internal standard) versus concentration of the standards.
 3. Calculate the concentration of **propyl isobutyrate** in the beverage sample using the calibration curve.

Protocol 2: Sensory Evaluation of Propyl Isobutyrate in a Model Food System

Objective: To determine the sensory profile of **propyl isobutyrate** in a simple food matrix (e.g., sugar water or a basic cookie dough).

Materials:

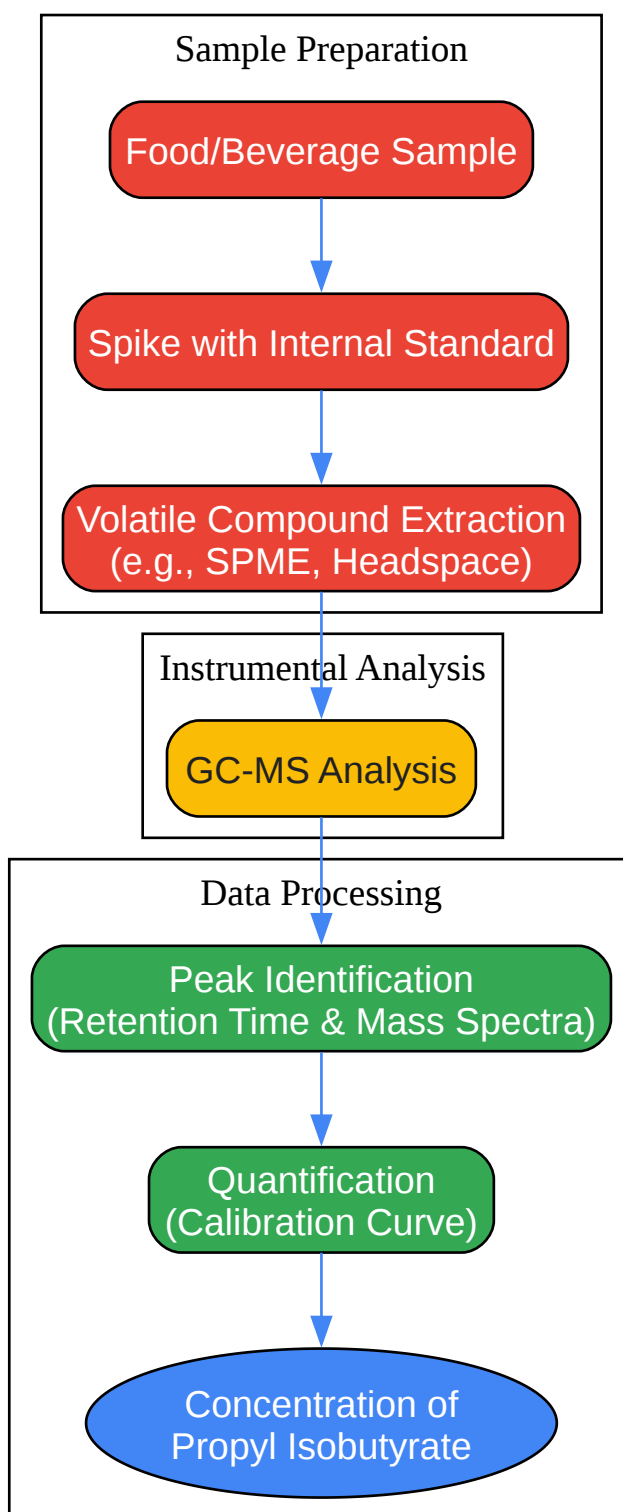
- **Propyl isobutyrate**
- Sucrose
- Deionized water
- Basic cookie dough mix (without strong flavorings)
- Trained sensory panel (8-12 panelists)
- Sensory evaluation booths with controlled lighting and ventilation
- Glass or ceramic sample cups, coded with random three-digit numbers
- Water for rinsing
- Unsalted crackers for palate cleansing

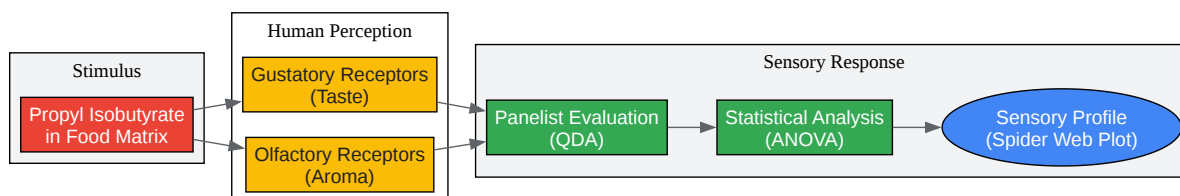
Procedure:

- Sample Preparation:
 1. Sugar Water Solution: Prepare a 5% sucrose solution in deionized water. Prepare samples with varying concentrations of **propyl isobutyrate** (e.g., 0 ppm as a control, 5 ppm, 10 ppm, 15 ppm).
 2. Cookie Dough: Prepare a batch of basic cookie dough. Divide the dough into equal portions and incorporate **propyl isobutyrate** at different concentrations (e.g., 0 ppm, 10 ppm, 20 ppm, 30 ppm) on a weight/weight basis. Bake cookies according to a standardized procedure.

- Sensory Evaluation (Quantitative Descriptive Analysis - QDA):
 1. Panelist Training: Train panelists to identify and scale the intensity of key aroma and flavor attributes associated with **propyl isobutyrate** (e.g., fruity, sweet, pineapple, apple, chemical/solvent).
 2. Evaluation Session:
 - Present the coded samples to the panelists in a randomized order.
 - Instruct panelists to evaluate each sample and rate the intensity of the predetermined attributes on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
 - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
 1. Collect the intensity ratings from all panelists for each attribute and each sample.
 2. Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory attributes between the samples.
 3. Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations are significantly different from each other.
 4. Generate a spider web plot to visualize the sensory profiles of the different concentrations of **propyl isobutyrate**.

Visualizations





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